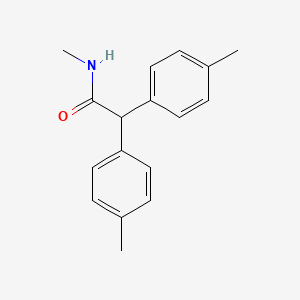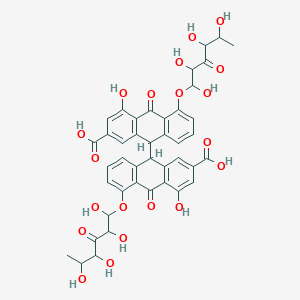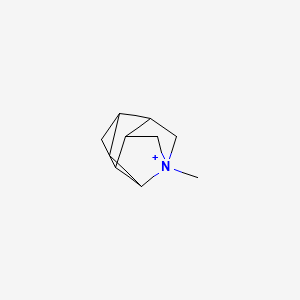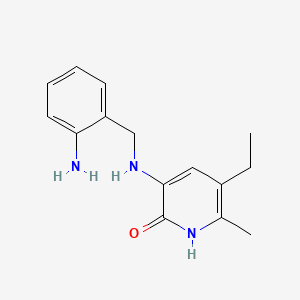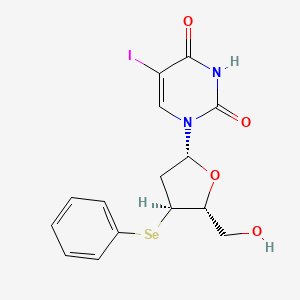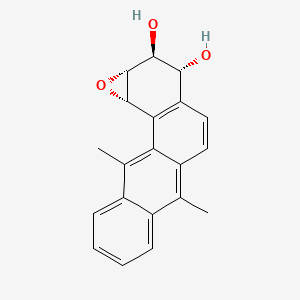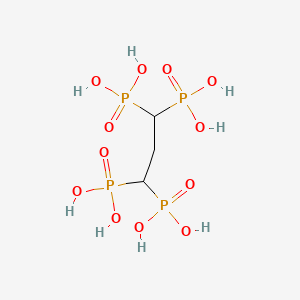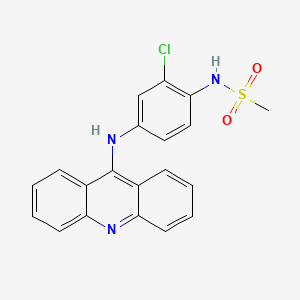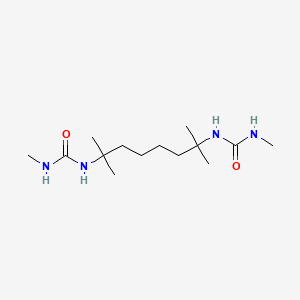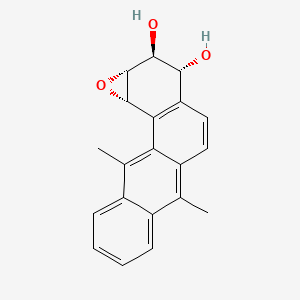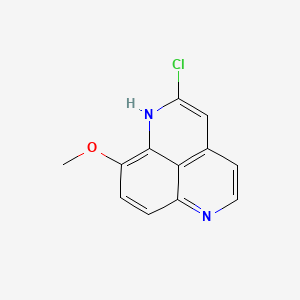![molecular formula C30H36O6 B12799140 (5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone CAS No. 57901-39-0](/img/structure/B12799140.png)
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[166226,908,13021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone” is a complex organic molecule characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of Functional Groups: The dioxane and tetraene functionalities are introduced through selective oxidation and reduction reactions.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-Up of Cyclization Reactions: Using flow chemistry or other scalable techniques to perform the cyclization steps efficiently.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The tetraene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The dioxane ring can be reduced to form diols or other reduced products.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetraene moiety may yield epoxides, while reduction of the dioxane ring may produce diols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signaling pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone: This compound itself.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups.
Dioxane and Tetraene Derivatives: Compounds containing dioxane or tetraene moieties with different substituents.
Uniqueness
This compound is unique due to its specific combination of a pentacyclic core, multiple chiral centers, and the presence of both dioxane and tetraene functionalities
特性
CAS番号 |
57901-39-0 |
|---|---|
分子式 |
C30H36O6 |
分子量 |
492.6 g/mol |
IUPAC名 |
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone |
InChI |
InChI=1S/C30H36O6/c1-17-19-5-9-29(3)11-7-26(32)22(23(29)13-19)16-36-28(34)18(2)20-6-10-30(4)12-8-25(31)21(24(30)14-20)15-35-27(17)33/h7-8,11-12,17-20H,5-6,9-10,13-16H2,1-4H3/t17-,18-,19+,20+,29-,30-/m0/s1 |
InChIキー |
ILKXBUFXPNPCHO-HQVDOUSHSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3C2)COC(=O)[C@H]([C@@H]4CC[C@]5(C=CC(=O)C(=C5C4)COC1=O)C)C)C |
正規SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2)COC(=O)C(C4CCC5(C=CC(=O)C(=C5C4)COC1=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


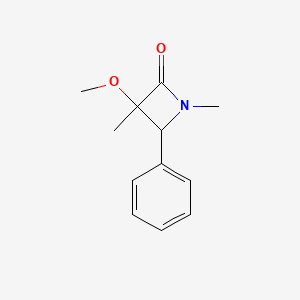
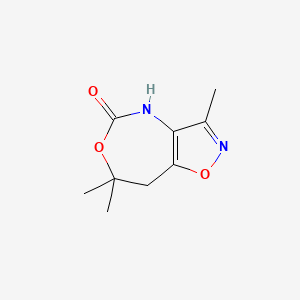
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
